Taste Threshold: IMP vs. GMP and AMP
IMP disodium salt exhibits a taste threshold of 25 mg/100 g wet matter (0.025% w/v), which is intermediate between GMP (12.5 mg/100 g, 2× more potent) and AMP (50 mg/100 g, 2× less potent) [1]. In a 0.55% salt solution, the group best-estimated threshold for IMP is 0.30 mM [2]. The 2-fold difference in threshold between IMP and GMP means GMP cannot be used as a 1:1 weight-equivalent substitute without altering perceived umami intensity. The threshold difference is both statistically robust and experimentally reproducible across multiple sensory panels [3].
| Evidence Dimension | Taste threshold (umami perception) |
|---|---|
| Target Compound Data | IMP: 25 mg/100 g wet matter; 0.30 mM in 0.55% NaCl |
| Comparator Or Baseline | GMP: 12.5 mg/100 g; AMP: 50 mg/100 g |
| Quantified Difference | IMP threshold is 2× higher than GMP; 2× lower than AMP |
| Conditions | Aqueous solution, sensory panel evaluation, wet matter basis |
Why This Matters
This quantifies the dose adjustment required if substitution is contemplated; IMP requires 2× the mass of GMP for equivalent baseline umami detection.
- [1] Foods. 2025;14:3243. Table 1. Taste thresholds: IMP 25 mg/100 g, GMP 12.5 mg/100 g, AMP 50 mg/100 g. View Source
- [2] Meat Science. 2023;206:109343. IMP threshold in 0.55% salt solution = 0.30 mM (group BET). View Source
- [3] Chemical Senses. Ribonucleotides differentially modulate oral glutamate detection thresholds. 2021. View Source
